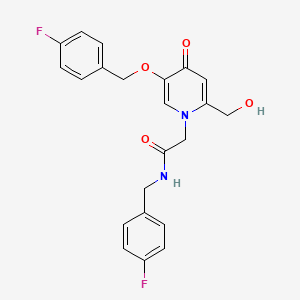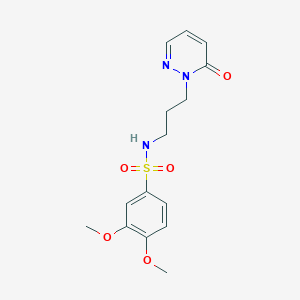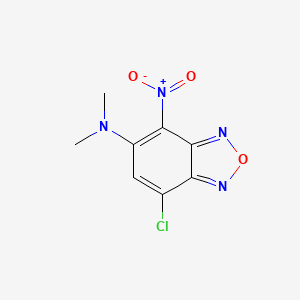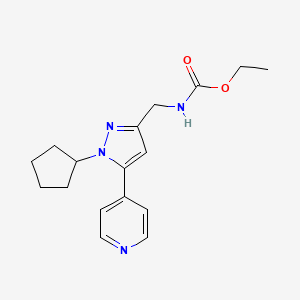
S-(2-fluorophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-fluorophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, also known as Compound X, is a novel small molecule with potential therapeutic applications. This compound has been synthesized using a multi-step process and has shown promising results in scientific research studies. In
Aplicaciones Científicas De Investigación
Fuel Cell Applications
The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer, highlights their potential in fuel-cell applications due to their high proton conductivity and mechanical properties. These materials are promising for use in fuel cell membranes, demonstrating better performance than traditional materials like Nafion membrane, thanks to their higher water uptake and proton conductivity (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Evaluation
New functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized to confer water solubility and anionic character to molecules. These compounds were evaluated for their antimicrobial and antifungal activities, revealing that certain compounds showed high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Proton Exchange Membranes
The development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, featuring sulfonated side chains, demonstrates their utility as polyelectrolyte membrane materials for fuel cells. These materials exhibit high proton conductivity, making them suitable for use in proton exchange membranes, a crucial component of fuel cell technology (Kim, Robertson, & Guiver, 2008).
Propiedades
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFURWJFUJIDUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)




![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2681476.png)

![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)